![molecular formula C11H17N5O B1470693 1-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one CAS No. 1510888-39-7](/img/structure/B1470693.png)
1-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C11H19N5O . The InChI code is 1S/C11H19N5O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Anti-proliferative Activities : Research has focused on the synthesis of compounds with similar structures, demonstrating significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles have shown better activities compared to curcumin, indicating their potential as anticancer agents (Parveen et al., 2017).
Alternative Synthetic Routes : Efforts have been made to develop alternative synthetic routes for related compounds, highlighting the versatility and adaptability of synthetic strategies to yield targeted chemical entities with potential biological significance (Shahinshavali et al., 2021).
Antitumor and Antimicrobial Activities : Several studies have investigated the antitumor activities of piperazine-based compounds, demonstrating their effects on tumor DNA methylation in vitro (Hakobyan et al., 2020). Additionally, antimicrobial activities against various bacterial and fungal strains have been reported, suggesting their potential as antibiotic and antifungal agents (Baker et al., 2022).
Hypoglycemic Agents : The synthesis of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including compounds structurally related to 1-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one, have been explored for their dual-action as hypoglycemic agents, activating both glucokinase and PPARγ, showing significant efficacy in lowering glucose levels in mice (Song et al., 2011).
Structural Analysis and Characterization
- Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of the hydrochloride salt of related compounds have been performed to understand better the molecular interactions and structural conformations that might contribute to their biological activities (Ullah & Stoeckli-Evans, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of this compound are unknown. Based on its structure, it might have good gastrointestinal absorption .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, pH could affect its stability and solubility, and therefore its bioavailability. Temperature could also affect its stability .
properties
IUPAC Name |
1-[4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-8-13-10(12)7-11(14-8)16-5-3-15(4-6-16)9(2)17/h7H,3-6H2,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHHFYSRUNTYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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